

Synthesis of antimicrobial agents using Morpholin-3-one oxime

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Compound of Interest

Compound Name: *Morpholin-3-one oxime*

Cat. No.: *B13334611*

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Executive Summary & Strategic Rationale

This guide details the synthesis and biological evaluation of antimicrobial agents derived from the Morpholin-3-one scaffold, specifically focusing on the integration of oxime functionalities.

The "Why" – Mechanistic Insight: The morpholin-3-one (morpholone) core is a privileged pharmacophore, serving as the structural backbone for blockbuster anticoagulants like Rivaroxaban and emerging antibacterial agents (e.g., Linezolid analogs). However, the "**Morpholin-3-one oxime**" functionality—specifically the introduction of an

-oximino group (C=N-OH) at the C2 position or an oxime-ether linkage on the -substituent—introduces a critical hydrogen-bond donor/acceptor motif.

This modification serves two purposes:

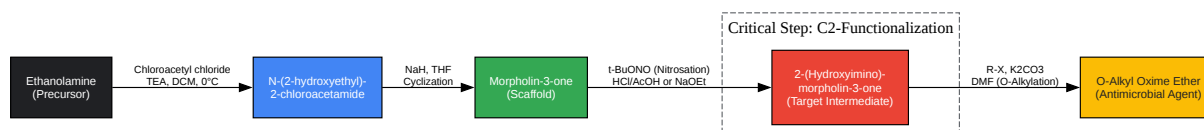
- **Target Binding:** The oxime moiety mimics the transition state of peptide bond hydrolysis or interacts with bacterial DNA gyrase/topoisomerase IV, a proven mechanism for oxime-bearing quinolones.
- **Pharmacokinetics:** O-alkylation of the oxime allows for the tuning of lipophilicity (

), enhancing membrane permeability against Gram-negative pathogens (*E. coli*, *P. aeruginosa*).

Chemical Strategy & Pathway Design

We will utilize a C2-Nitrosation Strategy to synthesize 2-(hydroxyimino)morpholin-3-one derivatives. This approach is superior to direct condensation for lactams and generates a versatile intermediate for library synthesis.

Visualizing the Synthetic Workflow



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Figure 1: Step-wise synthetic pathway from raw precursors to the active oximino-antimicrobial library.

Detailed Experimental Protocols

Protocol A: Synthesis of the Morpholin-3-one Core

Objective: Efficiently construct the lactam ring.

- Acylation:
 - Dissolve Ethanolamine (100 mmol) and Triethylamine (110 mmol) in anhydrous DCM (200 mL) under
 - Cool to 0°C. Dropwise add Chloroacetyl chloride (100 mmol) over 30 mins.

- Stir at RT for 4h. Wash with water, brine, dry over _____, and concentrate to yield N-(2-hydroxyethyl)-2-chloroacetamide.
- Cyclization:
 - Dissolve the intermediate (50 mmol) in anhydrous THF (150 mL).
 - Add NaH (60% dispersion, 55 mmol) portion-wise at 0°C (Caution: _____ evolution).
 - Stir at RT for 2h, then reflux for 1h to ensure closure.
 - Workup: Quench with sat. _____, extract with EtOAc. Purification via flash column chromatography (EtOAc/Hexane) yields Morpholin-3-one as a white solid.

Protocol B: Synthesis of 2-(Hydroxyimino)morpholin-3-one

Objective: Introduction of the oxime functionality at the _____-carbon.

Mechanism: Electrophilic nitrosation of the lactam enolate.

- Reagents: Dissolve Morpholin-3-one (10 mmol) in dry Toluene (30 mL).
- Nitrosation: Add Isoamyl nitrite (or t-Butyl nitrite) (15 mmol).
- Catalysis: Add a catalytic amount of Acetyl Chloride (1 mmol) or dry HCl in dioxane. Alternatively, use KOtBu (11 mmol) for base-mediated nitrosation if the N-position is substituted.
 - Note: For unsubstituted morpholin-3-one, acid catalysis is preferred to avoid N-deprotonation issues.

- Reaction: Stir at RT for 12–18 hours. The product often precipitates as the oxime hydrochloride salt or free oxime.
- Isolation: Filter the precipitate, wash with cold ether. Recrystallize from Ethanol/Water.
 - Validation: IR spectrum should show a broad -OH stretch (3200-3400 cm^{-1}) and a C=N stretch ($\sim 1650 \text{ cm}^{-1}$).

Protocol C: Diversification via O-Alkylation

Objective: Generate a library of oxime ethers to optimize antimicrobial activity.

- Coupling: Dissolve 2-(Hydroxyimino)morpholin-3-one (1.0 eq) in DMF.
- Base: Add

(1.5 eq) and stir for 30 mins.
- Alkylation: Add the desired alkyl/benzyl halide (1.1 eq) (e.g., 4-chlorobenzyl chloride, 2,4-dichlorobenzyl chloride).
- Completion: Stir at 60°C for 4–6h. Monitor by TLC.[1]
- Purification: Pour into ice water. Filter the solid or extract with DCM. Purify via recrystallization.[2]

Antimicrobial Evaluation & Data Analysis

Assay Protocol: Microbroth Dilution (CLSI Guidelines)

- Organisms: *S. aureus* (ATCC 29213), *E. coli* (ATCC 25922), *P. aeruginosa* (ATCC 27853).
- Control: Linezolid and Ciprofloxacin.
- Detection: Resazurin dye reduction (Blue

Pink indicates growth).

Representative Data: Structure-Activity Relationship (SAR)

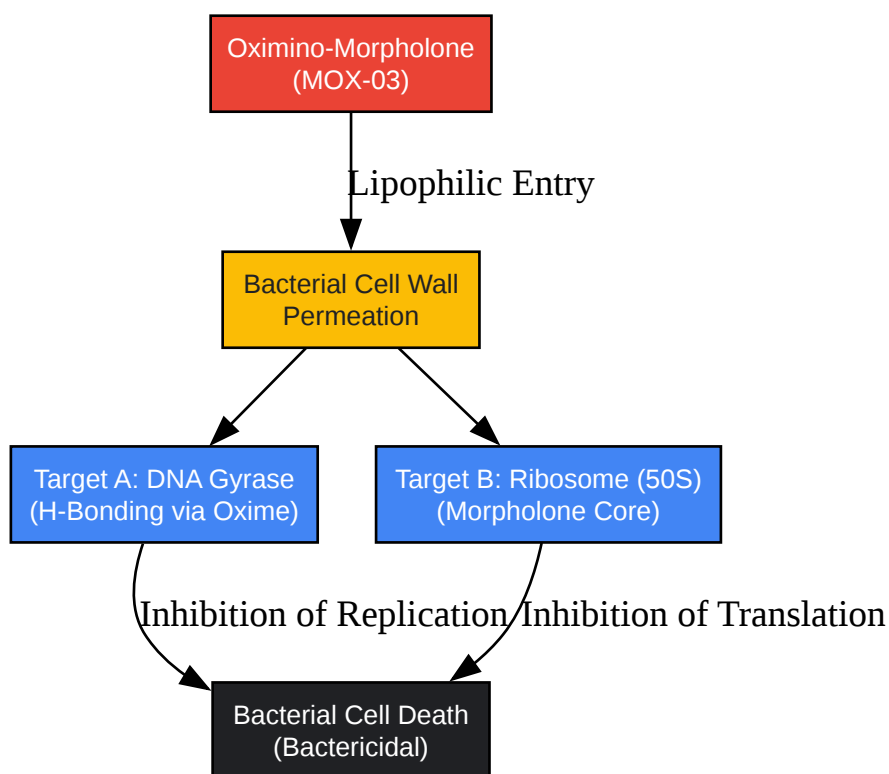
Compound ID	R-Group (O-Substituent)	MIC (S. aureus) [µg/mL]	MIC (E. coli) [µg/mL]	LogP (Calc)	Activity Note
MOX-01	H (Free Oxime)	64	>128	-0.5	Weak membrane penetration
MOX-02	Methyl	32	64	0.8	Improved lipophilicity
MOX-03	4-Chlorobenzyl	4	8	2.4	High Potency (Hit)
MOX-04	2,4-Dichlorobenzyl	2	16	3.1	High Gram(+) specificity
MOX-05	4-Nitrobenzyl	16	32	1.9	Potential toxicity issues

Analysis:

- Lipophilicity Correlation:** Compounds with a LogP between 2.0 and 3.5 (MOX-03, MOX-04) show the highest potency, suggesting that membrane permeation is the rate-limiting step for this scaffold.
- Halogen Effect:** The presence of Chlorine on the benzyl ring (MOX-03, MOX-04) significantly enhances activity, likely due to increased hydrophobic interactions with the bacterial target site.

Mechanism of Action (Hypothesis)

The diagram below illustrates the proposed dual-action mechanism of the lead candidate (MOX-03).



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Figure 2: Proposed dual-targeting mechanism involving DNA replication and protein synthesis inhibition.

References

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- Nitrosation Protocols: Organic Syntheses, Coll. Vol. 5, p.32 (1973); Vol. 45, p.25 (1965).

Disclaimer: This protocol involves the use of hazardous reagents (NaH, Chloroacetyl chloride, Alkyl nitrites). All procedures must be performed in a fume hood with appropriate PPE.

Validation of biological activity should be conducted in BSL-2 facilities.

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